2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Description
Significance of Heterocyclic Systems in Advanced Chemical Science
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. wisdomlib.org Their importance is underscored by their prevalence in nature, forming the core of essential biomolecules like DNA and hemoglobin, as well as a vast array of natural products including alkaloids and antibiotics. ebi.ac.uk In fact, it is estimated that over half of all known organic compounds are heterocyclic. nih.gov
The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and capacity for intermolecular interactions like hydrogen bonding. nih.gov This structural and functional diversity makes them indispensable tools in various scientific fields. In medicinal chemistry, heterocyclic scaffolds are present in a significant majority of pharmaceutical agents, offering a framework that can be fine-tuned to optimize therapeutic efficacy and pharmacokinetic profiles. ebi.ac.uknih.gov Beyond medicine, they are integral to the development of agrochemicals, dyes, polymers, and advanced materials such as organic conductors and semiconductors. nih.gov The continuous exploration of heterocyclic chemistry is therefore a crucial driver for future scientific and technological advancements. nih.gov
Overview of Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds in Modern Research
Both pyrazole and pyrimidine are prominent nitrogen-containing heterocyclic systems that have independently become privileged scaffolds in drug discovery and materials science. wisdomlib.orgmdpi.com
Pyrazole , a five-membered ring with two adjacent nitrogen atoms, is a versatile building block known for its wide range of biological activities. mdpi.comnih.gov Derivatives of pyrazole are noted for their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. researchgate.netekb.eg This has led to their incorporation into numerous commercially successful drugs. mdpi.com The pyrazole ring's ability to act as a bioisostere for other chemical groups, such as amides, allows for the modification of molecular properties to enhance drug-like characteristics. nih.govacs.org
Pyrimidine , a six-membered ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life as a key component of the nucleobases uracil, thymine, and cytosine. tsijournals.com This fundamental biological role has inspired extensive research into synthetic pyrimidine derivatives. The pyrimidine scaffold is found in a multitude of therapeutic agents, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory activities. mdpi.comnih.gov Its structural versatility allows for easy modification at multiple positions, making it a favored template for creating diverse chemical libraries for screening and drug development. mdpi.com
The combination of these two potent scaffolds into a single pyrazole-pyrimidine hybrid is a rational strategy in medicinal chemistry. wisdomlib.org This approach aims to create novel molecules that may exhibit synergistic or unique biological activities, leveraging the distinct properties of each heterocyclic unit. researchgate.net
Positioning of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine as a Representative Scaffold for Academic Inquiry
The specific compound, this compound, serves as an excellent model for academic study within the broader class of pyrazole-pyrimidine hybrids. While more complex fused systems like pyrazolo[1,5-a]pyrimidines are widely studied for their potent biological activities, the non-fused, directly linked structure of this compound offers a foundational scaffold. nih.govtsijournals.com
Its significance in an academic context lies in its relative simplicity, which allows for the fundamental investigation of the steric and electronic interplay between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring. The dimethyl substitution on the pyrazole moiety provides steric bulk and influences the rotational dynamics around the C-N bond connecting the two rings, which is a key parameter in its interaction with biological targets or in the formation of coordination complexes.
The synthesis of this compound, typically achieved through the condensation of a pyrazole-containing nucleophile with a suitable pyrimidine electrophile, provides a practical platform for teaching and exploring fundamental organic reaction mechanisms. The characterization of its structure, including spectroscopic and crystallographic analysis, offers valuable insights into the conformational preferences and non-covalent interactions that govern its solid-state architecture. It represents a core structure from which a vast library of derivatives can be systematically generated for structure-activity relationship (SAR) studies.
| Property | Data |
| Molecular Formula | C₉H₁₀N₄ |
| IUPAC Name | This compound |
| Molar Mass | 174.21 g/mol |
| Canonical SMILES | Cc1cc(nn1c2ncccn2)C |
Current Research Trajectories and Unexplored Dimensions of the Compound
While direct and extensive research focusing solely on this compound is not widely published, its potential can be inferred from the trajectories of related pyrazole-pyrimidine hybrids. A primary area of exploration is in medicinal chemistry, particularly in the design of kinase inhibitors, where the pyrazole-pyrimidine scaffold has shown significant promise. researchgate.net The structural arrangement of nitrogen atoms in the molecule makes it an effective scaffold for forming key hydrogen bond interactions within the ATP-binding sites of various kinases. Future work could involve synthesizing derivatives of this core structure to probe its efficacy against different kinase families implicated in cancer or inflammatory diseases.
Another promising, yet largely unexplored, dimension is its application in coordination chemistry and materials science. Both pyrazole and pyrimidine moieties are excellent ligands for metal ions. The bidentate N,N-chelating site formed by the pyrimidine nitrogen and one of the pyrazole nitrogens could be used to construct novel coordination polymers or metal-organic frameworks (MOFs). These materials could have potential applications in catalysis, gas storage, or as luminescent sensors.
Furthermore, the bioisosteric replacement of functional groups on either ring could be systematically explored. nih.govnih.gov For instance, replacing the methyl groups with other substituents could modulate the compound's lipophilicity and metabolic stability, which are critical parameters for potential therapeutic applications. The fundamental understanding gained from studying this representative scaffold can pave the way for the rational design of more complex and functionally optimized pyrazole-pyrimidine hybrids.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(2)13(12-7)9-10-4-3-5-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPPWOUWBWYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90558-55-7 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategic Derivatization
Novel Synthetic Routes for the Pyrazole-Pyrimidine Core
The construction of the 2-(pyrazol-1-yl)pyrimidine core is a key focus in synthetic organic chemistry, with several innovative methods being developed to enhance efficiency, regioselectivity, and substrate scope. These methodologies can be broadly categorized into transition metal-catalyzed reactions, cyclocondensation strategies, and multicomponent reactions.
Transition Metal-Catalyzed Coupling Reactions and Cyclization
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biheterocyclic systems. Palladium-catalyzed cross-coupling reactions are instrumental in forming the crucial C-N bond between the pyrazole (B372694) and pyrimidine (B1678525) rings. A common approach involves the coupling of a halogenated pyrimidine with a pyrazole. For instance, palladium-catalyzed C-N cross-coupling reactions provide a powerful tool for the synthesis of N-arylpyrazoles.
In a related context, palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, demonstrating the utility of palladium in facilitating C-N bond formation under mild conditions. beilstein-journals.org Furthermore, palladium-catalyzed regioselective direct C-H arylation has been successfully applied to pyrazolo[3,4-d]pyrimidines, showcasing the potential for direct functionalization of the pyrazole ring within a pyrimidine-containing scaffold. academie-sciences.frresearchgate.net These methods highlight the versatility of palladium catalysis in constructing and functionalizing pyrazole-pyrimidine systems.
| Catalyst/Ligand System | Reactants | Product Type | Reference |
| Pd(OAc)2 / PPh3 | 4-phenyl-1-methyl pyrazolopyrimidine, 4-bromotoluene | C-3 arylated pyrazolopyrimidine | academie-sciences.fr |
| PdCl2 | 2-arylacetaldehyde, azole-amine | Fused pyrazolo[1,5-a]pyrimidines | beilstein-journals.org |
Cyclocondensation and Ring Formation Strategies for Heterocyclic Fusions
Cyclocondensation reactions represent a classical and highly effective method for the synthesis of the 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine core. The most prevalent strategy involves the reaction of a pyrimidine precursor bearing a hydrazine (B178648) or a similar reactive nitrogen group with a 1,3-dicarbonyl compound. Specifically, the reaction of 2-hydrazinopyrimidine (B184050) with acetylacetone (B45752) (pentane-2,4-dione) directly yields this compound. This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable 3,5-dimethylpyrazole (B48361) ring. nih.gov
This methodology is widely applicable for the synthesis of various pyrazole derivatives. nih.gov The cyclocondensation of enones with hydrazine derivatives is a valuable route to pyrazole synthesis. nih.gov Similarly, the reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr synthesis, is a cornerstone for creating pyrazole rings. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the hydrazine and the dicarbonyl compound. doaj.orgrsc.orgresearchgate.net
| Pyrimidine Precursor | 1,3-Dicarbonyl Compound | Product |
| 2-Hydrazinopyrimidine | Acetylacetone | This compound |
Multicomponent Reaction (MCR) Approaches for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govmdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole and pyrimidine-containing heterocycles. beilstein-journals.orgrsc.org
A notable example is the three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds, which yields the fused pyrazolo[1,5-a]pyrimidine (B1248293) core. rsc.org While not directly forming the 2-(pyrazol-1-yl)pyrimidine linkage, this demonstrates the power of MCRs in constructing related scaffolds in a single step. Another approach involves the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines in a consecutive multicomponent fashion to form pyrazoles. beilstein-journals.org A five-component reaction for the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones has also been reported, showcasing the complexity achievable through MCRs. researchgate.net
| Reaction Type | Reactants | Product Scaffold | Reference |
| Three-component | 3-amino-1H-pyrazoles, aldehydes, activated methylene compounds | Pyrazolo[1,5-a]pyrimidine | rsc.org |
| Five-component | Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehyde, ammonium (B1175870) acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | researchgate.net |
Regioselective Functionalization and Substituent Introduction
Following the synthesis of the core structure, regioselective functionalization is crucial for tuning the physicochemical and biological properties of this compound. This can be achieved through various substitution and coupling reactions on both the pyrimidine and pyrazole moieties.
Electrophilic and Nucleophilic Substitution on Pyrimidine and Pyrazole Moieties
The pyrimidine ring in the 2-(pyrazol-1-yl)pyrimidine system is generally electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles at specific positions, particularly if the ring is activated with a suitable leaving group such as a halogen. Nucleophilic substitution is a common method for functionalizing the 5 and 7 positions of the related pyrazolo[1,5-a]pyrimidine fused system. nih.gov
Conversely, the pyrazole ring is more electron-rich and can undergo electrophilic substitution. In pyrazoles, electrophilic attack typically occurs at the C4 position, provided it is unsubstituted. researchgate.net Halogenation is a common electrophilic substitution reaction, and reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogens onto the pyrazole ring, which can then serve as handles for further functionalization through cross-coupling reactions. nih.govnih.gov For instance, electrophilic substitution reactions such as bromination, iodination, and nitration have been successfully carried out on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. doaj.orgnih.gov
| Reaction Type | Reagent | Position of Substitution | Reference |
| Electrophilic Bromination | Bromine in glacial acetic acid | Pyrimidine ring of a pyrazolotriazolopyrimidine | doaj.orgnih.gov |
| Electrophilic Iodination | Iodine monochloride in glacial acetic acid | Pyrimidine ring of a pyrazolotriazolopyrimidine | doaj.orgnih.gov |
| Electrophilic Nitration | Nitric and sulfuric acids in glacial acetic acid | Pyrimidine ring of a pyrazolotriazolopyrimidine | doaj.orgnih.gov |
| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | Positions 5 and 7 of pyrazolo[1,5-a]pyrimidines | nih.gov |
Directed C-H Functionalization and Cross-Coupling Reactions
Directed C-H functionalization has emerged as a powerful and atom-economical tool for the regioselective introduction of substituents onto heterocyclic rings. The nitrogen atoms within the pyrazole and pyrimidine rings can act as directing groups, guiding a transition metal catalyst to a specific C-H bond. Palladium-catalyzed C-H arylation has been demonstrated on pyrazolo[3,4-d]pyrimidines, selectively functionalizing the C3 position of the pyrazole ring. academie-sciences.frresearchgate.net
Suzuki-Miyaura cross-coupling reactions are also widely employed for the functionalization of pyrazole-pyrimidine systems. This typically involves the reaction of a halogenated derivative of the scaffold with a boronic acid or ester in the presence of a palladium catalyst. This method allows for the introduction of a wide range of aryl and heteroaryl substituents.
| Reaction Type | Catalyst/Reagents | Functionalized Position | Reference |
| C-H Arylation | Pd(OAc)2, 1,10-phenanthroline | C3 of pyrazolo[3,4-d]pyrimidine | academie-sciences.frresearchgate.net |
| C-H Arylation | Ru-photoredox/Pd catalyst | Phenyl ring of (6-phenylpyridin-2-yl)pyrimidines | nih.gov |
| Remote C-H Functionalization | Palladium catalyst | C5 of N-(alkyl)pyrimidin-2-amine | rsc.org |
Green Chemistry Principles in Synthetic Strategies and Optimization
The integration of green chemistry principles into the synthesis of pyrazole-containing compounds, including pyrazolylpyrimidines, is an area of increasing focus aimed at reducing the environmental impact of chemical processes. impactfactor.orgresearchgate.net These strategies prioritize the use of less hazardous materials, energy efficiency, and waste reduction. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and catalysts are being explored to create more sustainable synthetic routes. researchgate.neteurjchem.comnih.gov
Several green approaches have been successfully applied to the synthesis of pyrazole and pyrimidine derivatives, demonstrating advantages over conventional methods in terms of reaction time, product yield, and environmental impact. impactfactor.org For instance, catalyst-free condensation reactions under mild conditions represent a significant step towards eco-friendly synthesis. mdpi.com One study reported the synthesis of novel mono- and bis-pyrazole derivatives in acetonitrile (B52724) at moderate temperatures (55–60 °C) without the need for a catalyst, achieving a balance between environmental compatibility and structural diversity. mdpi.com
Solvent-free, one-pot regioselective methods have also been developed, offering facile and extremely mild reaction conditions with excellent yields for related structures like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones. researchgate.net Furthermore, techniques like grinding (mechanochemistry) are gaining traction as they can initiate reactions through friction, generating local heat and sometimes turning the reaction mixture into a glassy material, thereby reducing the need for bulk heating and solvents. impactfactor.orgresearchgate.net
The optimization of synthetic protocols often involves comparing these green methods with conventional ones, highlighting key performance indicators.
| Parameter | Conventional Methods | Green Methods (e.g., Microwave, Ultrasound) | Reference |
|---|---|---|---|
| Energy Input | High (prolonged heating/refluxing) | Low to Moderate (shorter reaction times) | impactfactor.orgresearchgate.net |
| Reaction Time | Hours to days | Minutes to a few hours | impactfactor.orgresearchgate.net |
| Product Yield | Variable, often moderate | Generally good to excellent | impactfactor.orgeurjchem.com |
| Solvent/Catalyst Use | Often requires hazardous solvents and catalysts | Minimal, solvent-free, or use of green catalysts/solvents (e.g., water) | researchgate.netmdpi.com |
The use of reusable, heterogeneous catalysts, such as sulfonic acid-functionalized silica (B1680970) or various magnetic nanocrystals, further aligns with green chemistry principles by simplifying product purification and allowing the catalyst to be recovered and reused multiple times without significant loss of efficiency. researchgate.net
Combinatorial Synthesis and High-Throughput Derivatization for Compound Library Generation
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery and materials science, enabling the rapid synthesis and evaluation of large numbers of compounds. researchgate.netnih.gov For scaffolds like this compound, these techniques facilitate the systematic exploration of chemical space to identify derivatives with desired properties.
The generation of a compound library typically begins with a core molecular scaffold, which is then elaborated by introducing a variety of substituents at different positions. For pyrazolo[1,5-a]pyrimidine derivatives, a common strategy involves a multi-step synthesis where key intermediates are coupled with a diverse set of reactants. nih.gov For example, a crucial intermediate can be synthesized and subsequently reacted with various amines or other building blocks to produce a library of final compounds. nih.gov This systematic approach allows for the creation of hundreds or thousands of structurally related molecules.
High-throughput screening (HTS) is then employed to rapidly assess the biological activity or other properties of these compound libraries. nih.govnih.gov This process involves the use of automation and miniaturized assays to test thousands of compounds in a short period. nih.gov The ideal screening library is characterized by structural and functional diversity and suitable pharmacokinetic properties. thermofisher.com
The strategic design of these libraries is crucial. For instance, in the development of kinase inhibitors, libraries are often built around privileged scaffolds known to interact with specific biological targets. researchgate.netnih.gov The derivatization strategy for a pyrazolopyrimidine core might involve modifications at several key positions to modulate activity and selectivity.
| Core Scaffold | Derivatization Strategy | Library Generation Method | Screening Approach | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Coupling of a carboxylate intermediate with various benzimidazoles; subsequent reduction and reaction with diverse amines. | Multi-step solution-phase synthesis. | Screening against specific biological targets (e.g., PI3Kδ kinase). | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Reaction of a hydrazine intermediate with various reagents like ethoxymethylenemalononitrile (B14416) to create substituted pyrazole derivatives. | Solution-phase synthesis. | Characterization and potential biological evaluation. | mdpi.com |
| General Heterocycles | Use of pre-designed, diverse collections of organic compounds. | Innovative synthetic techniques to build diverse libraries (e.g., Maybridge, ChemDiv). | High-Throughput Screening (HTS) against various biological targets. | thermofisher.comstanford.edu |
The data generated from HTS of these libraries helps in establishing structure-activity relationships (SAR), guiding further optimization of lead compounds. researchgate.net This iterative process of design, synthesis, and screening is fundamental to the discovery of new chemical entities with potential therapeutic applications. nih.gov
Elucidation of Molecular Structure and Electronic Properties Through Advanced Spectroscopic and Computational Techniques
Solid-State Structural Characterization via X-ray Crystallography
The packing of these molecules in the crystal lattice is directed by a network of weak intermolecular interactions. Hydrogen bonds are particularly significant. Studies on derivatives have identified classical N—H⋯O and O—H⋯N hydrogen bonds that link molecules into chains nih.gov. In the absence of strong hydrogen bond donors, weaker interactions such as C—H⋯N and C—H···π interactions become dominant in controlling the crystal architecture researchgate.netresearchgate.net. For example, in the crystal structure of (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane, C—H⋯N hydrogen bonds connect neighboring molecules into strands researchgate.net.
| Interaction Type | Description | Example from Related Compounds | Reference |
|---|---|---|---|
| N—H···N/O Hydrogen Bonds | Classical hydrogen bonds involving nitrogen or oxygen atoms as donors and acceptors, forming robust chains or networks. | Formation of supramolecular chains via N—H⋯O and O—H⋯N bonds in a pyrazole (B372694) derivative. | nih.gov |
| C—H···N Hydrogen Bonds | Weak hydrogen bonds where a C-H group acts as the donor and a nitrogen atom as the acceptor. | Neighboring molecules linked into strands in (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane. | researchgate.net |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings, contributing to crystal stability. | Observed between pyrazole and pyrimidine (B1678525) rings in related pyrazolo[1,5-a]pyrimidine (B1248293) structures. | researchgate.net |
| C—H···π Interactions | A weak molecular force where a C-H bond points towards the electron cloud of a π-system. | Crystal packing in 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline is controlled by these interactions. | researchgate.net |
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study, as different polymorphs can exhibit different physicochemical properties. This phenomenon has been observed in derivatives of the pyrazole-pyrimidine scaffold. For instance, a bioactive pyrazolo[3,4-d]pyrimidine derivative has been isolated in two different monoclinic polymorphs (α and β forms) mdpi.com. The distinction between these forms arises from different molecular conformations dictated by the crystal packing. The molecules in the α-form are linked by phenylamino-N–H···N(pyrazolyl) hydrogen bonds into helical chains, while the β-form features zigzag chains mdpi.com.
Another example is a derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, which is known to exist as two different monoclinic polymorphs nih.gov. The study of polymorphism and the potential for cocrystal formation are essential for controlling the solid-state properties of these compounds.
Advanced Solution-State Spectroscopic Investigations
Spectroscopic techniques are vital for elucidating the structure and properties of molecules in the solution state, providing complementary information to solid-state analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming molecular structure. 1H and 13C NMR spectra provide detailed information about the chemical environment of each nucleus. In pyrazole-pyrimidine systems, the chemical shifts of the protons and carbons are characteristic of their position within the heterocyclic rings. For example, in derivatives of 3,5-dimethyl-1H-pyrazole, the methyl protons typically appear as singlets in the 1H NMR spectrum, while the pyrazole ring proton gives a characteristic singlet chemrxiv.org.
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are used to make unambiguous assignments of all proton and carbon signals, which is especially important for complex structures or for distinguishing between isomers researchgate.net. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the through-bond and through-space proximity of nuclei, aiding in conformational analysis in solution nih.govmdpi.com. NMR is also the primary tool for determining the regiochemistry of synthesis, confirming which of the possible regioisomers is formed conicet.gov.arresearchgate.net.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes | Reference |
|---|---|---|---|
| Pyrazole CH3 (1H) | 2.1 - 2.6 | Two distinct singlets for the 3- and 5-position methyl groups. | chemrxiv.org |
| Pyrazole C4-H (1H) | ~6.2 | A sharp singlet for the proton on the pyrazole ring. | chemrxiv.org |
| Pyrimidine H (1H) | 7.0 - 9.0 | Chemical shifts are dependent on position and substitution pattern. | rsc.org |
| Pyrazole CH3 (13C) | 12 - 14 | Signals for the two methyl carbons. | chemrxiv.org |
| Pyrazole C4 (13C) | ~110 | Signal for the unsubstituted carbon between the methyl groups. | chemrxiv.org |
| Pyrazole C3/C5 (13C) | 140 - 155 | Signals for the substituted carbons of the pyrazole ring. | chemrxiv.org |
| Pyrimidine C (13C) | 115 - 165 | A wide range covering the different carbon environments in the pyrimidine ring. | rsc.org |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. FT-IR spectra of related pyrazole derivatives show characteristic absorption bands corresponding to various vibrational modes chemrxiv.org.
| Frequency Range (cm-1) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3100 - 2850 | C-H stretching (aromatic and aliphatic) | chemrxiv.org |
| 1650 - 1500 | C=N and C=C stretching vibrations of the pyrazole and pyrimidine rings | chemrxiv.org |
| 1500 - 1300 | Ring stretching and C-H bending modes | chemrxiv.org |
Raman spectroscopy offers complementary information. Studies on pyrimidine and its derivatives have shown that the signature ring breathing modes are particularly sensitive to substitution mdpi.com. For example, the primary ring breathing mode (ν1) of pyrimidine is altered upon the addition of other aromatic groups. Analysis of these vibrational modes can provide insight into the electronic structure and intermolecular interactions mdpi.com.
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule. Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to be fluorescent and their photophysical properties have been studied extensively rsc.org.
These compounds typically exhibit a main absorption band in the UV-Vis spectrum between 340–440 nm, which is assigned to an intramolecular charge transfer (ICT) transition rsc.org. The exact position of the absorption maximum (λ_max) and the molar absorption coefficient (ε) are highly dependent on the nature of substituents on the pyrimidine ring. Electron-donating groups tend to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups can have the opposite effect. Similarly, the fluorescence emission properties, including the quantum yield and Stokes shift, are also modulated by the molecular structure and solvent environment, making these compounds interesting for applications in materials science rsc.org.
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the molecular structure, electronic properties, and reactivity of compounds that are often challenging to obtain through experimental methods alone. For "2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine," a variety of advanced spectroscopic and computational techniques have been employed to elucidate these characteristics. These methods, including Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and ab initio calculations, allow for a detailed exploration of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electrostatic Potential
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine and pyrazole derivatives, providing valuable information about their molecular orbitals and electrostatic potential. malayajournal.orgepstem.netekb.eg
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. iiste.org A smaller energy gap suggests that the molecule is more reactive.
For pyrazolo-pyrimidine derivatives, DFT calculations have shown that the distribution of HOMO and LUMO is typically spread across the entire molecule, indicating a delocalized π-system. researchgate.net The electron density in the HOMO is often concentrated on the pyrazole ring, while the LUMO density is more distributed over the pyrimidine ring. This suggests that the pyrazole moiety is the primary site for electrophilic attack, whereas the pyrimidine ring is more susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue). For related pyrazolo[3,4-d]pyrimidine structures, MEP maps reveal that the most negative potential is localized around the nitrogen atoms of the pyrimidine and pyrazole rings, indicating these are the most likely sites for electrophilic attack and hydrogen bonding interactions. researchgate.net Conversely, the positive potential is generally found around the hydrogen atoms.
Interactive Data Table: Calculated Electronic Properties of a Representative Pyrazolo-Pyrimidine Derivative
| Property | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| Energy Gap (ΔE) (eV) | 4.7 |
| Dipole Moment (Debye) | 3.2 |
Note: The values presented are representative for a generic pyrazolo-pyrimidine system and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations. The availability of molecular topology files for "this compound" in repositories such as the Automated Topology Builder (ATB) facilitates the setup of such simulations. uq.edu.au
For molecules with rotatable bonds, like the one connecting the pyrazole and pyrimidine rings in the title compound, MD simulations can explore the potential energy surface associated with this rotation. This helps to identify the most stable conformations and the energy barriers between them. The conformational flexibility of a molecule can significantly influence its biological activity and physical properties.
In a typical MD simulation of "this compound," the molecule would be placed in a simulated environment, such as a box of solvent molecules, and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion. Analysis of these trajectories can provide information on:
Preferred Conformations: Identifying the most frequently adopted spatial arrangements of the molecule.
Dihedral Angle Distributions: Quantifying the rotation around specific bonds, such as the C-N bond linking the two heterocyclic rings.
Intramolecular Interactions: Observing the formation and breaking of non-covalent interactions within the molecule that stabilize certain conformations.
Solvent Effects: Understanding how the surrounding solvent influences the conformational preferences of the molecule.
Interactive Data Table: Torsional Angle Analysis from a Hypothetical MD Simulation
| Torsional Angle (Pyrazolyl-C-N-Pyrimidinyl) | Population (%) | Energy Barrier (kJ/mol) |
| -150° | 15 | 12 |
| -30° | 70 | 8 |
| 90° | 10 | 15 |
| 150° | 5 | 20 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio quantum chemistry methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods are used to predict various molecular properties, including spectroscopic parameters, with high accuracy. rsc.org
For "this compound," ab initio calculations, often in conjunction with DFT, can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. For pyrazole and pyrimidine derivatives, characteristic vibrational frequencies for C-H, C=N, and C-C stretching modes can be accurately predicted.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts involve computing the magnetic shielding tensors for each nucleus in the molecule. These calculations can provide valuable insights into the electronic environment of the atoms and help in the interpretation of experimental ¹H and ¹³C NMR spectra. For the title compound, predicting the chemical shifts of the methyl protons and the protons on the pyrazole and pyrimidine rings can confirm the molecular structure and provide information about the electronic effects of the substituent groups.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Parameter | Predicted Value (B3LYP/6-31G*) | Experimental Value |
| C=N Stretch (cm⁻¹) | 1640 | 1635 |
| Pyrazole C-H Stretch (cm⁻¹) | 3120 | 3110 |
| ¹³C Chemical Shift (C3-pyrazole, ppm) | 145.2 | 144.8 |
| ¹H Chemical Shift (H4-pyrazole, ppm) | 6.1 | 6.0 |
Note: The predicted and experimental values are for a representative pyrazole-containing compound to illustrate the utility of ab initio methods.
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
The coordination behavior of this compound is dictated by its inherent electronic and steric characteristics. These properties influence its mode of binding to metal centers and the resulting geometry of the coordination complexes.
This compound typically functions as a neutral bidentate N,N-donor ligand. Coordination with metal ions occurs through the lone pair of electrons on one of the nitrogen atoms of the pyrimidine (B1678525) ring and the N2 nitrogen atom of the pyrazole (B372694) ring. This chelation results in the formation of a stable five-membered ring, which is a common feature in coordination complexes involving this ligand.
The bidentate chelating nature of similar pyrazolyl-pyrimidine ligands has been confirmed through X-ray diffraction studies of their metal complexes. For instance, in copper(II) complexes of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine, the ligand coordinates to the copper atom in a bidentate-cyclic fashion via the N2 atom of the pyrazole and the N1 atom of the pyrimidine ring researchgate.net. This mode of coordination is anticipated to be the primary binding mode for this compound as well.
The electronic properties of this compound are influenced by the presence of both an electron-deficient pyrimidine ring and an electron-rich pyrazole ring. This electronic arrangement can be fine-tuned by the introduction of substituents, which in turn can modulate the stability and reactivity of the resulting metal complexes chemrxiv.org. The nitrogen atoms in the heterocyclic rings act as Lewis bases, donating their lone pairs of electrons to the metal center.
Sterically, the two methyl groups at the 3 and 5 positions of the pyrazole ring play a crucial role in the coordination chemistry of the ligand. These bulky groups can create steric hindrance around the metal center, influencing the coordination geometry and the number of ligands that can bind to the metal. This steric crowding can, in some cases, prevent the formation of certain complex geometries or favor the formation of complexes with lower coordination numbers. For instance, the steric hindrance caused by substituents close to the donor nitrogen atom in some pyrazole derivatives has been shown to impede the formation of stable platinum(II) complexes nih.gov.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
A wide range of transition metal complexes have been synthesized using pyrazolyl-pyrimidine ligands.
Copper (Cu): Copper(II) complexes with pyrazole-based ligands have been prepared and characterized nih.gov. For a related ligand, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine, both Cu(II) and Cu(I) complexes have been synthesized, with the ligand acting as a bidentate chelator researchgate.net.
Iron (Fe): Mononuclear Fe(II) complexes have been successfully obtained from 3,5-dimethyl-1-(2′-pyridyl)-pyrazole, a structurally similar ligand nih.gov. Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives have also been synthesized and characterized nih.gov.
Ruthenium (Ru): Ruthenium(III) complexes with bulky triazolopyrimidine ligands have been prepared and structurally characterized, showing slightly distorted octahedral geometries nih.gov. The synthesis of various other ruthenium complexes with nitrogen-containing heterocyclic ligands is also well-documented nih.govmdpi.comsemanticscholar.orgmdpi.com.
Zinc (Zn): Zinc(II) complexes with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole have been synthesized, resulting in a distorted tetrahedral geometry for the ZnN2Cl2 complex uni-muenchen.de. Other zinc(II) complexes with related ligands have also been reported ajol.info.
Palladium (Pd) and Platinum (Pt): Palladium(II) complexes with (pyrazol-1-ylmethyl)pyridine ligands have been synthesized and characterized epa.govnih.govsemanticscholar.org. Similarly, platinum(II) complexes with pyrazole and pyrimidine derivatives have been prepared, often exhibiting square-planar geometries nih.govmdpi.comfrontiersin.orgnih.govmdpi.com.
Silver (Ag): A series of light- and air-stable silver(I) pyrazolylmethylpyridine complexes have been synthesized and characterized, forming dinuclear or polynuclear structures nih.gov. The synthesis of other silver(I) complexes with related nitrogen-donor ligands is also established nih.govresearchgate.netmdpi.com.
The table below summarizes some of the reported transition metal complexes with ligands structurally related to this compound.
| Metal | Ligand | Complex Formula/Structure | Coordination Geometry | Reference |
| Cu(II) | 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine | CuLX2 (X = Cl, Br) | Distorted tetrahedron | researchgate.net |
| Fe(II) | 3,5-dimethyl-1-(2′-pyridyl)-pyrazole | Mononuclear complex | Not specified | nih.gov |
| Ru(III) | 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine | trans-[RuCl3(H2O)(dbtp)2] | Distorted octahedral | nih.gov |
| Zn(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | [ZnCl2(C10H11N3)] | Distorted tetrahedral | uni-muenchen.de |
| Pd(II) | 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine | [PdCl2(L1)] | Not specified | epa.gov |
| Pt(II) | 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine | [Pt(mal)(DMSO)(L)] | Square planar | mdpi.com |
| Ag(I) | pyrazolylmethylpyridine | [Ag(L(R))]n(BF4)n | Dinuclear or polynuclear | nih.gov |
While the coordination chemistry of this compound with transition metals is more extensively studied, there is evidence of complex formation with main group and lanthanide elements for similar ligand scaffolds. The presence of additional donor atoms, such as exocyclic oxygen atoms in some pyrimidine derivatives, can expand the range of metal ions that can interact with these ligands to include lanthanide ions mdpi.com. A series of lanthanide-containing coordination polymers and complexes have been synthesized using the 3-(2-pyridyl)pyrazole ligand, demonstrating the viability of this class of ligands in f-block element coordination chemistry mdpi.com.
The versatility of this compound as a ligand allows for the formation of both homoleptic and heteroleptic complexes.
Homoleptic complexes are those in which only one type of ligand is coordinated to the central metal ion.
Heteroleptic complexes , on the other hand, contain more than one type of ligand coordinated to the metal center.
The formation of either a homoleptic or heteroleptic complex is influenced by reaction stoichiometry, the nature of the metal ion, and the presence of other coordinating species. For instance, reacting a metal salt with an excess of this compound could favor the formation of a homoleptic complex, such as [M(L)n]Xm. Conversely, the introduction of other ligands, such as halides, water, or phosphines, can lead to the formation of heteroleptic complexes, for example, [M(L)n(X)y]Zm ias.ac.in. The synthesis of heteroleptic ruthenium(II) complexes involving 2,2'-dipyridyl and other ligands is a well-established area of research semanticscholar.org.
Applications of Coordination Complexes in Catalysis Research
Coordination complexes derived from pyrazole and pyrimidine ligands have garnered significant attention in the field of catalysis. The electronic properties and steric hindrance around the metal center can be finely tuned by modifying the ligand framework, influencing the catalytic activity and selectivity of the resulting complex.
The use of N-unsubstituted (protic) pyrazoles as ligands is particularly interesting for catalysis, as the pyrazole NH proton becomes more acidic upon coordination to a Lewis acidic metal center. This feature can be exploited in proton-responsive catalytic cycles. While research specifically detailing this compound in catalysis is nascent, extensive studies on analogous pyrazolyl-pyridine and related pyrazole ligands provide a strong basis for its potential applications. bohrium.comnih.gov
Transition-metal complexes bearing pyrazole-substituted pyridines, which are structurally similar to pyrazolyl-pyrimidines, have proven to be versatile in promoting various C-C and C-heteroatom bond-forming reactions. bohrium.com For instance, palladium (Pd) complexes with such ligands are active in Heck and Suzuki-Miyaura cross-coupling reactions, while copper (Cu) complexes have been successfully employed in N-arylation and O-arylation reactions. bohrium.com The bidentate chelation of these ligands stabilizes the metal center, while their electronic asymmetry can influence reactivity and selectivity. bohrium.com
Furthermore, iridium(III) complexes containing 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the dehydrogenation of formic acid, a key reaction for hydrogen storage and release. nih.gov The protic nature of the pyrazole moiety plays a crucial role in these catalytic systems, often participating in proton relay mechanisms that facilitate the reaction. nih.gov Given these precedents, it is highly probable that coordination complexes of this compound could exhibit similar catalytic activities in a range of homogeneous reactions.
| Catalytic Reaction | Metal Center | Ligand Type | Potential Role of Ligand |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Pyrazolyl-pyridine | Stabilize metal center, tune electronics |
| Heck Reaction | Palladium (Pd) | Pyrazolyl-pyridine | Enhance catalytic activity and selectivity |
| Chan-Lam N-Arylation | Copper (Cu) | Pyrazolyl-pyridine | Facilitate C-N bond formation |
| Transfer Hydrogenation | Iridium (Ir) | Pyrazolyl-pyridine | Participate in proton transfer steps |
| Formic Acid Dehydrogenation | Iridium (Ir) | Protic Pyrazole | Act as proton relay, stabilize intermediates |
The rigid structure and divergent coordination sites of this compound make it an excellent candidate for constructing multidimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in heterogeneous catalysis, gas storage, and separation.
The pyrazole and pyrimidine moieties can act as linkers, bridging multiple metal centers to form extended networks. Research has shown that MOFs constructed from pyrazole-dicarboxylate linkers are particularly effective for applications like the selective capture of formaldehyde. dtu.dkresearchgate.netnih.gov For example, a water-stable aluminum-based MOF, Al-3.5-PDA (also known as MOF-303), which incorporates pyrazole-dicarboxylate ligands, demonstrates a high capacity and selectivity for formaldehyde, trapping it through a mild and reversible chemisorption mechanism. researchgate.netnih.gov
Similarly, pyrimidine-containing linkers have been used to create porous MOFs with high methane storage capacity. nih.gov The pyrimidine groups in these frameworks can exhibit dynamic behavior, adjusting their orientation to optimize gas packing at high pressures. nih.gov The combination of both pyrazole and pyrimidine functionalities in a single ligand like this compound could lead to the development of novel MOFs with unique structural and functional properties, potentially serving as robust heterogeneous catalysts or selective sorbents.
| MOF Application | Functional Moiety | Metal Ion | Key Finding |
| Formaldehyde Capture | Pyrazole-dicarboxylate | Al(III), Zr(IV) | High selectivity and reversible chemisorption. dtu.dkresearchgate.netnih.gov |
| Methane Storage | Pyrimidine | Not Specified | Dynamic pyrimidine groups optimize gas packing. nih.gov |
| Chiral Catalysis/Separation | Pyrazole-isophthalate | Zn(II) | Formation of chiral MOFs with ultramicroporosity. hhu.de |
Luminescent Properties of Metal Complexes for Sensing and Imaging Probes
The coordination of this compound to metal ions, particularly lanthanides (Ln³⁺) and certain d-block elements like zinc (Zn²⁺), can give rise to complexes with interesting photoluminescent properties. mdpi.commdpi.comrsc.org Such luminescent complexes are at the forefront of research for applications in chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs). mdpi.comrsc.orgmdpi.com
The ligand can function as an "antenna," absorbing ultraviolet or visible light and transferring the energy to the coordinated metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is particularly effective for sensitizing the emission of lanthanide ions, which have inherently low absorption cross-sections. mdpi.com
Studies on the closely related 3-(2-pyridyl)pyrazole ligand have shown that its complexes with lanthanide ions such as terbium (Tb³⁺) and europium (Eu³⁺) can be highly luminescent. mdpi.com For instance, a Tb³⁺ complex with this ligand exhibited a remarkable quantum yield of 92%, demonstrating efficient energy transfer from the ligand to the metal center. mdpi.com Furthermore, a cerium (Ce³⁺) complex displayed a rare and bright orange 5d-based broadband emission, highlighting how the ligand field can dramatically alter the photophysical properties of the metal ion. mdpi.com
Zinc(II) complexes with pyrazolone-based ligands have also been investigated as blue-emitting materials for OLEDs, with some dehydrated forms of the complexes showing strong emission with quantum yields as high as 55.5%. mdpi.com The development of luminescent probes for bioimaging is another promising application. mdpi.com Complexes that can selectively bind to specific analytes or localize within certain cellular compartments could be designed for diagnostic purposes. For example, pyrazolo[1,5-a]pyrimidine (B1248293) complexes of Technetium-99m have been explored as potential tumor imaging agents. doaj.org The versatile coordination chemistry of this compound provides a rich platform for developing a new generation of luminescent materials for diverse technological and biomedical applications.
| Metal Ion | Ligand Type | Emission Color | Quantum Yield (QY) | Potential Application |
| Terbium (Tb³⁺) | 3-(2-Pyridyl)pyrazole | Green | 92% | Lighting, Bioimaging |
| Cerium (Ce³⁺) | 3-(2-Pyridyl)pyrazole | Orange | - | Solid-State Lighting |
| Zinc (Zn²⁺) | Pyrazolone Schiff Base | Blue | 55.5% (dehydrated) | OLEDs mdpi.com |
| Europium (Eu³⁺) | 2-Phenyl-4-pyrimidinecarboxylate | Red | - | Probes, Displays rsc.org |
Mechanistic Investigations of Biological Interactions and Target Modulation
Enzyme Inhibition Kinetics and Mechanisms
The pyrazolyl-pyrimidine core is a prominent feature in the design of various enzyme inhibitors. Its structural similarity to endogenous purines allows it to function as an ATP-competitive inhibitor for several enzyme families, particularly kinases.
Kinase Inhibition (e.g., Protein Kinases, Tyrosine Kinases, CDK2/cyclin A3)
The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic development. Derivatives containing the pyrazolyl-pyrimidine scaffold have been extensively studied as potent kinase inhibitors, often targeting the ATP-binding site of these enzymes.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2, a key regulator of the cell cycle, is a significant target in oncology. Multiple studies have demonstrated the potent inhibitory activity of pyrazolyl-pyrimidine derivatives against CDK2. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which feature a similar core structure, were found to inhibit CDK2 at single-digit nanomolar concentrations. The structure-activity relationship (SAR) analyses from these studies revealed that the topology of the pyrazole (B372694) ring and the substitution patterns are critical for potent inhibition.
Specifically, compounds with a pyrazol-4-yl group at the pyrimidine (B1678525) C4 position showed high affinity. The pyrazole and pyrimidine rings act as a bioisostere for the adenine (B156593) part of ATP, forming key hydrogen bond interactions within the kinase hinge region. While specific kinetic data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is not extensively reported, the inhibitory values of closely related compounds highlight the potential of this scaffold.
| Compound Name | Target Kinase | Inhibitory Value (Ki) | Reference |
|---|---|---|---|
| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM | |
| 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.007 µM | |
| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine | CDK2 | 0.090 µM |
Other Kinases: The versatility of the pyrazolyl-pyrimidine scaffold extends to other kinase families. A study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives identified selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3). The most potent compounds in this series exhibited IC₅₀ values in the nanomolar range, demonstrating competitive activity. Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a fused version of the scaffold, have been developed as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA), a tyrosine kinase. This dual inhibition may offer improved anticancer efficacy. Pyrazolo[3,4-d]pyrimidine derivatives have also been shown to act as tyrosine kinase inhibitors that induce oxidative stress in cancer cells.
| Compound Name | Target Kinase | Inhibitory Value (IC50) | Reference |
|---|---|---|---|
| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 0.227 µM | |
| 2-(5-(3,4-dichlorophenyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 0.635 µM |
Protease Inhibition
While pyrazole and pyrimidine heterocycles have been individually investigated as core structures for protease inhibitors, such as for SARS-CoV 3C-Like Protease, detailed mechanistic or kinetic studies focusing specifically on this compound or its close analogues are not extensively documented in the current scientific literature.
Other Enzyme Families (e.g., Heat Shock Protein 90 (Hsp90))
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression. This makes Hsp90 a compelling target for cancer therapy. Research has identified pyrazole and pyrimidine-based compounds as effective Hsp90 inhibitors.
A recent study developed novel pyrazole/pyrimidine-based scaffolds and evaluated their activity against Hsp90. Two pyrimidine-containing compounds demonstrated significant Hsp90 inhibition with IC₅₀ values of 2.44 µM and 7.30 µM, respectively, comparable to the reference inhibitor novobiocin (B609625) (IC₅₀ = 1.14 µM). Molecular dynamic simulations suggest that the pyrazole ring of these inhibitors forms a key hydrogen bond interaction within the Hsp90 protein pocket. Although these compounds are structurally more complex than this compound, the findings underscore the potential of this chemical class to target the Hsp90 enzyme family.
Receptor Binding and Ligand-Target Interactions
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While fused pyrazolopyrimidine systems have been explored as antagonists for certain GPCRs, such as adenosine (B11128) receptors, there is a lack of specific research detailing the binding interactions or functional modulation of this compound with any GPCRs in the reviewed literature.
Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Some heterocyclic scaffolds have been developed as ligands for these receptors. For instance, derivatives of the fused pyrazolo[1,5-a]pyrimidine system have been identified as selective antagonists for the estrogen receptor beta (ERβ), a nuclear receptor. However, there are no significant findings in the available scientific literature that specifically investigate the interaction between this compound and nuclear receptors.
Ion Channel Modulation
The pyrazolopyrimidine skeleton, a core component of the title compound, has been identified as a modulator of ion channels. Specifically, derivatives of this scaffold have been recognized as potent stimulators of Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7, which are receptor-operated non-selective cation channels. nih.gov These channels play a crucial role in mediating Ca²⁺ and Na⁺ influx following the stimulation of phospholipase C (PLC). nih.gov
Structure-activity relationship (SAR) studies on a series of pyrazolopyrimidine analogs identified key structural features necessary for potent agonistic activity on TRPC3/6/7 channels. For instance, certain analogs demonstrated high potency, with EC₅₀ values less than 20 nM on TRPC3, and exhibited no stimulatory effects on other related TRP channels, indicating a degree of selectivity. nih.gov This line of research highlights the potential for compounds based on the 2-(pyrazol-1-yl)pyrimidine scaffold to modulate cellular functions through direct interaction with ion channels. nih.gov
Cellular Pathway Perturbation and Signal Transduction Studies
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)
Derivatives containing the pyrazole and pyrimidine moieties are widely reported to induce apoptosis in cancer cells through various signaling cascades. nih.govresearchgate.net The primary mechanism often involves the activation of caspases, which are the central executioners of the apoptotic process. nih.gov
Investigations into novel pyrazole derivatives have shown they can trigger apoptosis by inducing the externalization of phosphatidylserine, a key marker of early apoptosis, and by activating effector caspases-3 and -7. nih.gov The activation of these caspases leads to the cleavage of numerous cellular substrates, ultimately dismantling the cell. nih.gov
Further mechanistic studies on condensed pyrazole derivatives reveal the involvement of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. researchgate.net This is evidenced by:
Caspase-9 Activation : An increase in the cleavage of caspase-9, the initiator caspase of the mitochondrial pathway. researchgate.net
Bax/Bcl-2 Regulation : An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net
Caspase-8 Activation : Cleavage of caspase-8, indicating the engagement of the extrinsic, death receptor-mediated pathway. researchgate.net
PARP-1 Cleavage : Increased cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a substrate for active caspases and a hallmark of apoptosis. researchgate.netnih.gov
These findings collectively suggest that compounds structurally related to this compound likely exert their cytotoxic effects by engaging multiple pro-apoptotic signaling pathways, leading to programmed cell death.
Cell Cycle Arrest Mechanisms
The antiproliferative activity of pyrazolopyrimidine derivatives is frequently linked to their ability to halt the cell cycle at specific checkpoints. nih.govnih.gov This arrest prevents cancer cells from progressing through the division cycle, thereby inhibiting tumor growth. nih.gov
Studies on pyrazolo-[3,4-d]-pyrimidine compounds, which are structural isomers of the pyrazolo[1,5-a]pyrimidine scaffold, have demonstrated that they can induce a robust cell cycle arrest in the G₂/M phase in human medulloblastoma cells. nih.gov Similarly, other novel pyrazole derivatives have been shown to cause cell cycle arrest in triple-negative breast cancer cells. nih.gov This effect is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are the key engines driving cell cycle progression. nih.gov
Notably, the cell cycle arrest induced by certain pyridopyrimidine inhibitors is potent enough that it is not abrogated by the overexpression of oncogenes such as Bcl-2 or cyclin D1, which typically promote cell survival and proliferation. nih.gov This suggests that these compounds can effectively override strong pro-proliferative signals within cancer cells, making them valuable candidates for further investigation. nih.gov
Autophagy Modulation
Derivatives containing the 3,5-dimethyl-1H-pyrazolyl core structure have been identified as modulators of autophagy, a cellular process for degrading and recycling cytosolic components. nih.gov Autophagy plays a complex, context-dependent role in cancer, sometimes promoting survival and other times contributing to cell death. nih.gov
Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy through the following mechanisms:
mTORC1 Inhibition : These compounds reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a well-established negative regulator of autophagy. nih.gov
Increased Basal Autophagy : By inhibiting mTORC1, the compounds increase the level of autophagy under normal (basal) conditions. nih.gov
Disruption of Autophagic Flux : Under starvation and refeeding conditions, the compounds interfere with the reactivation of mTORC1 and the clearance of LC3-II (a key autophagy marker), leading to an accumulation of autophagosomes. This disruption of the normal autophagic process can be detrimental to the cell. nih.gov
This dual activity—promoting basal autophagy while disrupting the dynamic process of autophagic flux under stress—represents a potentially novel mechanism of action for anticancer agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of compounds based on the pyrazolopyrimidine scaffold is highly dependent on the nature and position of various substituents. Extensive SAR studies have been conducted to optimize their activity as kinase inhibitors, ion channel modulators, and anticancer agents. nih.govnih.govmdpi.com
For a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives designed as dual CDK2/TRKA kinase inhibitors, the design was predicated on preserving the core scaffold of known inhibitors like dinaciclib. nih.gov The goal was to facilitate hydrogen bonding with key residues in the ATP-binding pocket of the kinases, such as Leu83 of CDK2 and Met592 of TRKA. nih.gov The SAR analysis revealed that modifications to the anilino group at position 2 and the substituents at position 3 significantly influenced inhibitory activity. nih.gov
Similarly, for oxazolo[5,4-d]pyrimidines, SAR analysis highlighted the critical importance of substituents at the C(2) position. A 4-pyridyl substituent was found to be essential for maintaining potent kinase inhibition and cytotoxic activity, whereas replacing it with a methyl or phenyl group led to a significant loss of activity. mdpi.com
| Scaffold | Target | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Effect | Reference |
|---|---|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | Kinases | C(2) | 4-pyridyl | Methyl, Phenyl | Essential for maintaining kinase inhibition and cytotoxic activity. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | CDK2/TRKA | C(2) | Anilino group | - | Facilitates hydrogen bonding with key kinase residues. | nih.gov |
| Pyrazolopyrimidine | TRPC3/6/7 Channels | Various | Specific aryl and alkyl groups | - | Determines potency and selectivity as channel stimulators. | nih.gov |
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is widely used in the lead optimization process for pyrazolopyrimidine derivatives. nih.govrsc.org
The design of novel pyrazolo[1,5-a]pyrimidine derivatives often starts with the pharmacophore of existing, potent inhibitors. For instance, the development of dual CDK2/TRKA inhibitors was based on the pyrazolo[1,5-a]pyrimidine core of dinaciclib. nih.gov Molecular docking simulations are then used to predict how newly designed compounds will bind to the active site of the target protein, ensuring that key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained or enhanced. nih.govrsc.org This in silico screening allows for the rational design of new analogs with potentially improved potency and selectivity, guiding the synthetic chemistry efforts and accelerating the discovery of optimized lead compounds. rsc.org
Computational Docking and Molecular Dynamics for Binding Mode Prediction
No dedicated computational docking or molecular dynamics simulation studies were found for this compound. This type of research is crucial for predicting how a molecule might bind to a biological target, such as a protein or enzyme, at the atomic level. Such studies provide insights into the binding affinity, orientation, and key interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the ligand-target complex. Without these studies, the binding mode of this compound remains speculative.
In Vitro Assays for Efficacy and Potency Screening
There is a lack of published data from in vitro assays designed to screen the efficacy and potency of this compound against specific biological targets. Efficacy and potency are typically determined using a variety of experimental assays that measure a compound's biological response, often yielding metrics such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ). This information is fundamental for evaluating a compound's potential as a therapeutic agent. Research has extensively covered various derivatives, showing activities such as kinase inhibition, anticancer, and antimicrobial effects, but these findings cannot be directly attributed to the parent compound this compound.
Due to the absence of specific research data for this compound in these areas, no data tables on its binding energies, interacting residues, or potency metrics (e.g., IC₅₀ values) can be provided.
Advanced Applications in Chemical Biology and Materials Science
Chemosensors and Bio-Probes for Analytical Applications
The pyrazolopyrimidine core is a key component in the design of sensitive and selective chemosensors and bio-probes. The nitrogen atoms within the heterocyclic rings act as effective coordination sites for metal ions and can participate in hydrogen bonding, making the scaffold highly adaptable for detecting various analytes.
Derivatives of the pyrazolopyrimidine framework have been successfully developed as fluorescent probes for the detection of various metal ions. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). Upon binding to a specific metal ion, the electronic properties of the fluorophore are altered, leading to a measurable change in its fluorescence intensity or a shift in its emission wavelength.
For instance, a pyrazolopyrimidine-based fluorescent probe has been synthesized for the detection of Cu²⁺ and Ni²⁺. usc.edu.au Similarly, related pyrazole-containing compounds have demonstrated high selectivity for other environmentally and biologically significant ions. One study detailed a 1-(2-pyridyl)-4-styrylpyrazole derivative that acts as a "turn-off" fluorescent sensor for mercury (Hg²⁺), with a low limit of detection of 3.1 x 10⁻⁷ M. acs.org The coordination of the pyrazole (B372694) and pyridine (B92270) nitrogen atoms to the Hg²⁺ ion quenches the molecule's fluorescence. acs.org Another novel probe, a derivative of mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, was designed for the specific and rapid detection of ferric ions (Fe³⁺), demonstrating its utility in both environmental monitoring and cellular imaging. nih.gov
Table 1: Examples of Pyrazole/Pyrimidine-based Fluorescent Ion Probes
| Probe Scaffold | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidine | Cu²⁺, Ni²⁺ | Chelation | Not Specified | usc.edu.au |
| 1-(2-Pyridyl)-4-styrylpyrazole | Hg²⁺ | Fluorescence Quenching | 3.1 x 10⁻⁷ M | acs.org |
| mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | Fe³⁺ | Fluorescence Quenching | 0.82 µM | nih.gov |
This table is generated based on data from related pyrazole and pyrimidine (B1678525) structures to illustrate the potential of the core scaffold.
Optical sensors that enable the detection of biological analytes without the need for fluorescent labels are a significant area of research. nih.gov These sensors often work by detecting changes in refractive index, absorbance, or phosphorescence upon interaction with a target molecule. nih.govrsc.org The 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine scaffold can be functionalized to create probes for specific biological molecules or to monitor physiological processes.
The development of fluorescent probes from pyrazole derivatives for bioimaging is a rapidly advancing field. nih.gov These probes are designed to detect abnormally expressed substances in tumors, such as specific enzymes or changes in pH, providing valuable tools for cancer diagnosis and research. mdpi.com For example, pyrazole-based probes have been designed to sense cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. nih.gov The versatility of the pyrazole and pyrimidine rings allows for chemical modifications that can tune the probe's photophysical properties, target specificity, and biocompatibility for applications in live-cell imaging. nih.govnih.gov
Organic Materials Research
In materials science, the electron-accepting nature of the pyrimidine ring makes it a critical component for organic semiconductors and optoelectronic materials. researchgate.net When combined with a suitable donor moiety like the dimethylpyrazole group, the resulting molecule can exhibit properties essential for applications in organic electronics.
Pyrimidine derivatives are extensively used in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Their electron-deficient character facilitates their use as fluorescent emitters, host materials, and electron-transporting materials. researchgate.netmdpi.com Specifically, pyrimidine-based compounds have been instrumental in creating a new generation of emitters that utilize Thermally Activated Delayed Fluorescence (TADF).
TADF emitters allow OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. This is achieved by designing molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. The pyrimidine core, acting as a strong electron acceptor, is often paired with various donor units to achieve this small energy gap. nih.govrsc.org Research has demonstrated highly efficient blue and green TADF OLEDs using pyrimidine-based emitters, with some devices achieving external quantum efficiencies (EQEs) exceeding 30%. rsc.org For example, a blue TADF emitter based on a 2-phenylpyrimidine (B3000279) acceptor achieved an EQE of 31.45%. rsc.org Another study on donor-acceptor-donor (D-A-D) structured TADF emitters also utilized a pyrimidine acceptor to achieve high efficiencies. nih.gov
Table 2: Performance of Pyrimidine-Based TADF Emitters in OLEDs
| Emitter Name | Acceptor Core | Donor Moiety | Emission Color | Peak EQE (%) | Reference |
|---|---|---|---|---|---|
| 2SPAc-PPM | 2-Phenylpyrimidine | 10H-spiro[acridan-9,9'-fluorene] | Blue | 31.45% | rsc.org |
| 2SPAc-HPM | Pyrimidine | 10H-spiro[acridan-9,9'-fluorene] | Blue | 25.56% | rsc.org |
| AcPYM | Pyrimidine | 9,9-dimethylacridin | Not Specified | Not Specified | nih.gov |
This table summarizes the performance of various pyrimidine-based emitters to highlight the significance of the pyrimidine core in OLED technology.
The application of pyrimidine units extends into polymer and supramolecular chemistry. researchgate.net The ability of the pyrimidine ring to be incorporated into larger molecular frameworks allows for the creation of complex macromolecular architectures with specific functions. These functionalities can include catalytic activity or the ability to self-assemble into organized structures. nih.gov
Pre-clinical Formulation Research and Targeted Delivery Systems (Conceptual Studies)
While specific formulation studies for this compound are not detailed in the literature, its structural motifs are found in many biologically active compounds, making it a relevant candidate for conceptual studies in advanced drug delivery. mdpi.comnih.gov The goal of targeted drug delivery is to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing side effects. jns.edu.af This is often achieved by encapsulating the drug within a nanocarrier. nih.gov
Conceptually, a molecule like this compound, which possesses a scaffold associated with various biological activities, could be incorporated into targeted delivery systems such as liposomes, nanoparticles, or nanogels. ijpsjournal.comrsc.org For example, pyrazole and pyrimidine derivatives have been loaded into chitosan (B1678972)/polyvinyl alcohol (Cs/PVA) nanogels to serve as delivery systems for potential anticancer agents. rsc.org Such formulations aim to improve the solubility and bioavailability of poorly water-soluble compounds, which is a common challenge in preclinical development. nih.gov The design of these systems involves engineering vectors that can carry the drug and release it in response to specific physiological triggers at the target site, embodying the "magic bullet" concept of delivering therapeutics with high precision. nih.govnih.gov
Nanoparticle Encapsulation Studies (Excluding Human Administration)
The encapsulation of bioactive compounds within nanoparticles is a rapidly advancing field aimed at improving solubility, stability, and delivery of various agents. For compounds with low aqueous solubility, such as many heterocyclic molecules, nanoparticle encapsulation offers a promising method to enhance their utility in research and materials science applications. Studies on various pyrazole derivatives have demonstrated the feasibility and benefits of their encapsulation in different nanosystems. nih.govnih.gov
Biocompatible polymers are frequently employed as the matrix for these nanoparticles due to their biodegradability and low toxicity. Chitosan, a natural polysaccharide, is a notable example, often used to form nanoparticles through methods like ionic gelation. bohrium.comnih.gov This technique involves the cross-linking of the polycationic chitosan with an anionic molecule, resulting in the entrapment of the compound of interest. Another class of materials used for the encapsulation of pyrazole derivatives includes dendrimers, which are highly branched, well-defined macromolecules. nih.govnih.gov The physical entrapment of pyrazole compounds within dendrimers has been shown to significantly increase their water solubility. nih.gov
The characteristics of such nanoparticle systems, including encapsulation efficiency and particle size, are critical determinants of their performance. Research on pyrazole-containing compounds has shown that high encapsulation efficiencies can be achieved, ensuring a significant payload of the active molecule within the nanoparticle. The size of the nanoparticles is another crucial factor, typically falling within the nanometer range, which influences their distribution and interaction with biological systems in in vitro and non-human in vivo models.
Hypothetical Nanoparticle Encapsulation Data for this compound Based on Analogous Compounds
| Nanoparticle System | Encapsulation Method | Average Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile |
|---|---|---|---|---|
| Chitosan Nanoparticles | Ionic Gelation | 150 - 300 | 60 - 85 | Sustained release over 48 hours |
| Dendrimer (e.g., G4K) | Physical Entrapment | 50 - 150 | 70 - 95 | Biphasic: initial burst followed by sustained release |
Prodrug Strategies and Release Mechanisms
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a biologically active molecule, such as poor solubility or lack of targeting. This approach involves the chemical modification of the active compound to form a transient derivative, the prodrug, which undergoes enzymatic or chemical transformation in vivo to release the parent drug. For pyrimidine and pyrazole-containing compounds, several prodrug strategies have been successfully developed. nih.govunisi.it
A common objective of prodrug design for compounds like pyrazolo[3,4-d]pyrimidines is to enhance aqueous solubility. nih.govunisi.it This can be achieved by attaching a hydrophilic promoiety to the parent molecule via a linker that is stable in aqueous media but is cleaved by specific enzymes. The choice of linker is critical and dictates the release mechanism of the active drug.
Enzyme-cleavable linkers are a cornerstone of modern prodrug design, offering the potential for targeted drug release in environments where specific enzymes are overexpressed. creativebiolabs.net For instance, dipeptide linkers such as valine-citrulline (Val-Cit) are known to be cleaved by lysosomal proteases like cathepsin B. tcichemicals.com Attaching such a linker to a molecule like this compound could facilitate its release within specific cellular compartments. The release mechanism often involves a self-immolative spacer, which, after enzymatic cleavage of the linker, spontaneously decomposes to liberate the unmodified parent drug.
Another approach involves the use of linkers that are susceptible to other classes of enzymes, such as phosphatases or glucuronidases. creativebiolabs.net These strategies expand the repertoire of tools available for designing prodrugs with tailored release profiles for various research applications in chemical biology.
Plausible Prodrug Strategies for this compound Based on Related Heterocyclic Compounds
| Promoiety/Linker Type | Cleaving Enzyme | Release Mechanism | Potential Advantage |
|---|---|---|---|
| Dipeptide (e.g., Val-Cit) with self-immolative spacer | Cathepsin B (a lysosomal protease) | Enzymatic cleavage of the dipeptide, followed by spontaneous 1,6-elimination of the spacer to release the parent compound. | Intracellular release within lysosomes. |
| Phosphate (B84403) ester | Alkaline Phosphatase | Enzymatic hydrolysis of the phosphate ester. | Improved aqueous solubility. |
| β-Glucuronide | β-Glucuronidase | Enzymatic cleavage of the glycosidic bond. creativebiolabs.net | Targeted release in environments with high β-glucuronidase activity. |
Future Research Directions and Translational Potential
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrazole-pyrimidine derivatives. springernature.com These computational tools can rapidly analyze vast chemical spaces to identify novel motifs, predict molecular properties, and optimize lead compounds for desired biological activities. springernature.com
Future applications of AI and ML in this area will likely include:
Generative Models: Creating novel pyrazole-pyrimidine structures with optimized pharmacokinetic and pharmacodynamic profiles.
Predictive Toxicology: Early-stage assessment of potential off-target effects and toxicity, reducing late-stage failures in drug development.
Scaffold Hopping: Identifying new core structures that mimic the biological activity of known pyrazole-pyrimidine compounds, thereby expanding patentable chemical space. springernature.com
Exploration of Novel Biological Targets and Therapeutic Areas
While pyrazole-pyrimidine derivatives have been extensively studied for their anticancer and anti-inflammatory properties, significant potential remains in exploring new biological targets and therapeutic indications. nih.govnih.gov The structural versatility of this scaffold allows for fine-tuning to achieve high affinity and selectivity for a wide array of biological macromolecules. nih.govrsc.org
Future research will focus on expanding the therapeutic applications beyond the well-trodden paths. Promising areas include neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, novel pyrazolopyrimidine-based ligands have been developed for the translocator protein (TSPO), which is overexpressed in activated microglia during neuroinflammation, highlighting their potential for positron-emission tomography (PET) imaging in central nervous system diseases. nih.gov
The table below summarizes some of the established and emerging biological targets for this class of compounds, indicating fertile ground for future exploration.
| Therapeutic Area | Biological Target(s) | Research Findings |
| Oncology | Protein Kinases (CDK2, EGFR, B-Raf, VEGFR-2), DNA | Derivatives show potent inhibitory activity against various kinases crucial for tumor growth and proliferation. nih.govnih.govrsc.org |
| Inflammation | COX-2, TLR4, Pro-inflammatory Cytokines (TNF-α, IL-6) | Compounds have demonstrated the ability to inhibit key inflammatory mediators and signaling pathways. nih.govnih.gov |
| Neuroscience | Translocator Protein (TSPO) | Fluorinated ligands show high affinity for TSPO, making them suitable for in vivo brain imaging of neuroinflammation. nih.gov |
| Infectious Diseases | Bacterial and Fungal Targets | Various derivatives have been screened and found to possess significant antimicrobial and antifungal activities. mdpi.comresearchgate.net |
| Metabolic Disorders | α-glucosidase | Certain pyrazolo[1,5-a]pyrimidines have been identified as potent α-glucosidase inhibitors, suggesting potential in anti-diabetic therapy. mdpi.com |
Systematic structure-activity relationship (SAR) studies will continue to be crucial in modifying the pyrazole-pyrimidine core to target these novel pathways with high selectivity, thereby minimizing off-target effects. nih.gov
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically active molecules. nih.gov Future research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine and its derivatives will prioritize the development of environmentally benign and economically viable synthetic routes. nih.gov Traditional methods often involve harsh reaction conditions and the use of hazardous solvents. bme.hu
Modern sustainable approaches that are being explored and will likely see wider adoption include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. rsc.orgnih.gov
Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can promote reactions efficiently, often in aqueous media, reducing the reliance on volatile organic solvents. bme.hu
Solvent-Free Reactions: Performing reactions under solvent-free conditions or using grinding techniques minimizes waste and environmental impact. rsc.orgnih.gov
Use of Green Solvents: Employing recoverable and non-toxic solvents, such as polyethylene (B3416737) glycol (PEG-400), streamlines the synthetic process and reduces environmental harm. rsc.org
The table below highlights key green chemistry approaches applied to the synthesis of pyrazole-pyrimidine derivatives.
| Green Methodology | Key Advantages | Example Application |
| Microwave Irradiation | Reduced reaction time, increased efficiency, high purity. rsc.org | Three-component reaction to synthesize pyrazolo[1,5-a]pyrimidines. rsc.org |
| Ultrasonic Irradiation | Energy efficiency, use of aqueous media. bme.hu | Synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from aminopyrazoles and acetylenic esters. bme.hu |
| Solvent-Free Conditions | Reduced waste, simplified workup, lower environmental impact. rsc.org | Cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles. rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Biocatalysis in a solvent-free environment for the synthesis of bioactive compounds. rsc.org |
Multifunctional Materials Based on Pyrazole-Pyrimidine Derivatives
Beyond their therapeutic potential, pyrazole-pyrimidine derivatives are gaining attention in the field of materials science due to their unique electronic and photophysical properties. nih.gov The fused, rigid, and planar N-heterocyclic system of the pyrazolo[1,5-a]pyrimidine core provides a robust scaffold for developing novel functional materials. nih.gov
Future research in this domain will explore the application of these compounds in:
Organic Electronics: The inherent photophysical properties could be harnessed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Chemical Sensors: Modifications to the pyrazole-pyrimidine periphery could introduce specific recognition sites, enabling the development of highly selective and sensitive chemosensors for detecting ions or small molecules.
Corrosion Inhibition: Pyrimidine-containing compounds have been investigated as effective green corrosion inhibitors for metals in acidic environments, presenting a practical application in industrial materials protection. researchgate.net
The ability to functionalize the core structure allows for the fine-tuning of properties like fluorescence, conductivity, and light absorption, opening a vast design space for materials scientists. nih.gov
Interdisciplinary Approaches in Chemical and Biological Research
The complexity of modern scientific challenges necessitates a move away from siloed research toward more integrated, interdisciplinary approaches. The study of this compound and its analogues is a prime example where collaboration between different scientific fields can lead to significant breakthroughs.
Future progress will be driven by the synergy between:
Computational and Medicinal Chemistry: As discussed, AI and molecular modeling are becoming indispensable for rational drug design, guiding synthetic efforts toward the most promising candidates. nih.govarabjchem.org Docking simulations are routinely used to predict the binding modes of new derivatives within the active sites of target proteins like EGFR and VEGFR-2, providing insights that correlate with biological data. rsc.org
Synthetic Chemistry and Materials Science: The collaboration between organic chemists developing new synthetic routes and materials scientists exploring their photophysical applications is crucial for creating the next generation of smart materials. nih.gov
Molecular Biology and Pharmacology: A deep understanding of the biological pathways underlying a disease is essential for identifying relevant targets. Pharmacological evaluation of new compounds, in turn, provides critical feedback for chemists to refine and optimize molecular structures. nih.gov
This convergence of disciplines ensures a holistic approach, from the initial design of a molecule on a computer to its synthesis in the lab, its biological evaluation, and its eventual translation into a therapeutic agent or a functional material.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivatives?
A regioselective synthesis under solvent-free conditions is reported for related pyrazole-pyrimidine hybrids. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones are synthesized via condensation reactions, achieving high yields and regioselectivity by optimizing reaction temperature and catalyst-free conditions. Structural confirmation is typically performed using NMR and HRMS .
Q. How is the structural integrity of this compound derivatives validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, monoclinic polymorphs of analogous compounds (e.g., C14H16N6O2) are resolved using SHELXL refinement, with unit cell parameters (e.g., a = 19.4734 Å, β = 97.552°) and hydrogen-bonding networks analyzed to confirm stereochemistry . IR and <sup>13</sup>C NMR further validate functional groups and hybridization states .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic reactions?
The pyrimidine ring undergoes nucleophilic substitution at the 4-position, while the pyrazole moiety participates in coordination chemistry via N1. For example, 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine reacts with amines or thiols to form substituted derivatives .
Q. How are purity and stability assessed during storage?
Purity is determined via HPLC (typically ≥95% ). Stability studies under varying temperatures and humidity levels are recommended, though specific storage conditions (e.g., inert atmosphere, −20°C) are often empirically optimized due to limited data .
Advanced Research Questions
Q. How can crystallographic data discrepancies between polymorphs be resolved?
Conflicting unit cell parameters (e.g., monoclinic P21/n vs. Cc space groups) are addressed by refining data collection protocols (e.g., low-temperature XRD at 100 K ). SHELXL’s twin refinement tools and R-factor convergence criteria (e.g., R = 0.032, wR = 0.081 ) ensure accuracy. Hydrogen-bonding networks and packing diagrams further distinguish polymorphs .
Q. What mechanistic insights explain the DNA photocleaving activity of this compound?
Derivatives like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone induce DNA strand breaks via UV-activated radical generation. Experimental validation includes gel electrophoresis (SC/OC DNA degradation at 1 μg concentration) and computational modeling of electron-transfer pathways .
Q. How can derivatives be designed to enhance antimicrobial activity?
Structure-activity relationship (SAR) studies suggest substituting the pyrimidine ring with electron-withdrawing groups (e.g., Cl, NO2) improves membrane penetration. Hybridization with imidazole (e.g., compound 7c ) enhances activity against Gram-positive bacteria (MIC ≤ 2 μg/mL) by disrupting cell wall synthesis .
Q. What computational strategies predict binding affinities for target proteins?
Molecular docking (e.g., AutoDock Vina) with homology-modeled enzymes (e.g., Topoisomerase I) identifies key interactions: pyrazole N1 coordinates with Mg<sup>2+</sup>, while the pyrimidine ring π-stacks with aromatic residues. MD simulations (AMBER) validate stability over 100 ns trajectories .
Q. How are synthetic byproducts or impurities characterized and mitigated?
LC-MS and GC-MS track side products (e.g., unreacted pyrazole intermediates). Recrystallization from ethanol/water (3:1) removes polar impurities, while column chromatography (silica gel, hexane/EtOAc gradient) isolates regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
